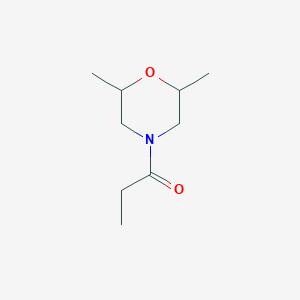
1-(2,6-Dimethylmorpholin-4-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Dimethylmorpholin-4-yl)propan-1-one, also known as DMPK or Dibutylone, is a synthetic cathinone that has been gaining popularity in the research community for its potential applications in various fields. DMPK is a derivative of butylone, a well-known cathinone that has been used as a recreational drug. However, DMPK has not been approved for human consumption and is strictly used for research purposes.
作用機序
1-(2,6-Dimethylmorpholin-4-yl)propan-1-one acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. It binds to the transporters that are responsible for the reuptake of these neurotransmitters, thereby increasing their concentration in the synaptic cleft. This results in an increase in the activity of these neurotransmitters, leading to the desired effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other cathinones. This compound has been found to induce the release of dopamine, norepinephrine, and serotonin, leading to feelings of euphoria, increased energy, and heightened alertness. It has also been found to cause vasoconstriction, increased heart rate, and elevated blood pressure.
実験室実験の利点と制限
1-(2,6-Dimethylmorpholin-4-yl)propan-1-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. It is also stable and has a long shelf life, making it a convenient compound for use in experiments. However, there are also limitations to its use. This compound has not been extensively studied, and its long-term effects are not well understood. Additionally, it is a controlled substance and can only be used in research settings with the appropriate permits.
将来の方向性
There are several potential future directions for research on 1-(2,6-Dimethylmorpholin-4-yl)propan-1-one. One area of interest is the development of this compound analogs with improved pharmacological properties. Another area of interest is the investigation of the long-term effects of this compound use, particularly in the context of its potential use as a treatment for psychiatric disorders. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on the brain and body.
合成法
1-(2,6-Dimethylmorpholin-4-yl)propan-1-one can be synthesized using various methods, including the Leuckart-Wallach reaction and the Mannich reaction. The Leuckart-Wallach reaction involves the reaction of ethyl formate with 2,6-dimethylmorpholine to produce the intermediate, which is then reduced to this compound. The Mannich reaction involves the reaction of formaldehyde, dimethylamine, and acetone to produce the intermediate, which is then treated with hydrochloric acid to yield this compound.
科学的研究の応用
1-(2,6-Dimethylmorpholin-4-yl)propan-1-one has been found to have potential applications in various fields, including medicinal chemistry, forensic science, and neuroscience. In medicinal chemistry, this compound has been studied for its potential use as a treatment for depression, anxiety, and other psychiatric disorders. In forensic science, this compound has been used as a reference standard for the detection and identification of synthetic cathinones in biological samples. In neuroscience, this compound has been studied for its potential use as a tool for investigating the role of the dopamine transporter in the brain.
特性
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-4-9(11)10-5-7(2)12-8(3)6-10/h7-8H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYABKJRJBSKDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CC(OC(C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2476363.png)
![4-(3,5-Dimethylpyrazol-1-yl)-6-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2476364.png)
![3-Pyridin-3-yl-6-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2476366.png)
![2-Cyclopropyl-4-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2476367.png)
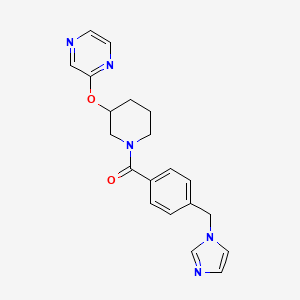
![4-chloro-5-phenyl-7-(p-tolyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2476372.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2476373.png)
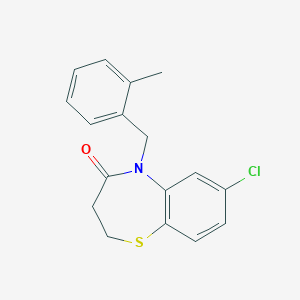
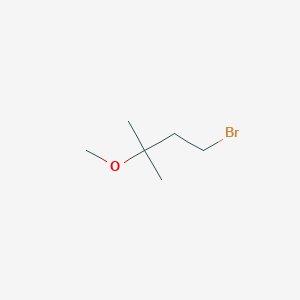
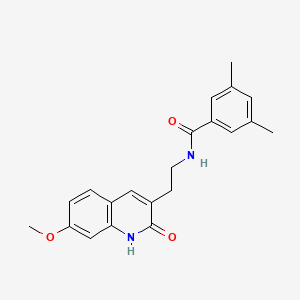
![2-{4-[(1-benzyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-N,N-diethylacetamide; oxalic acid](/img/structure/B2476380.png)
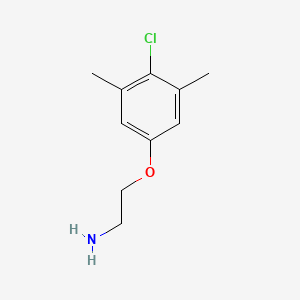
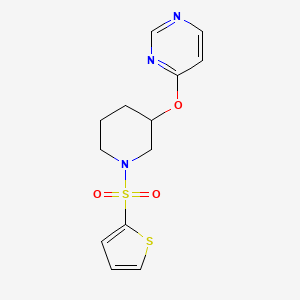
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2476385.png)